molecular formula C20H18F2N2O2S B2614465 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 923685-05-6

2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B2614465
CAS No.: 923685-05-6
M. Wt: 388.43
InChI Key: ISGPWEKVBRJRJP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thiazole ring, two fluorophenyl groups, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Attached to this ring is a 4-fluorophenyl group and an acetamide group . The presence of multiple aromatic rings and heteroatoms suggests that this compound could participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of the thiazole ring, the fluorophenyl groups, and the acetamide group, as well as the overall size and shape of the molecule .

Scientific Research Applications

Synthesis and Mechanism Insights

A pivotal study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization, mechanism, and kinetics crucial for synthesizing intermediates like 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide. The research employed immobilized lipase as a catalyst, offering a green chemistry approach to synthesizing antimalarial drugs and potentially similar compounds (Magadum & Yadav, 2018).

Antimicrobial Applications

Wardkhan et al. (2008) investigated thiazoles and their fused derivatives, revealing their significant antimicrobial activities. This research underlines the potential of compounds like this compound in developing new antimicrobial agents, given their structural similarity to the studied thiazoles (Wardkhan et al., 2008).

Photoreactions and Stability

The study by Watanabe, Fukuyoshi, and Oda (2015) on the photoreactions of flutamide in different solvents provides insights into the stability and degradation pathways of related compounds under UV light. Such information is crucial for understanding the behavior of complex molecules like this compound in various environments (Watanabe, Fukuyoshi, & Oda, 2015).

Antiproliferative Activity

Research by Alqahtani and Bayazeed (2020) on the synthesis and antiproliferative activity of pyridine-linked thiazole derivatives highlights the potential cancer-fighting properties of similar compounds. Given the structural similarities, this compound could be explored for its efficacy in inhibiting cancer cell proliferation (Alqahtani & Bayazeed, 2020).

Glutaminase Inhibition and Cancer Therapy

Shukla et al. (2012) designed and evaluated analogs of BPTES as glutaminase inhibitors, a strategy that could be relevant for compounds like this compound in targeting cancer metabolism. This approach focuses on inhibiting glutaminase to starve cancer cells of essential nutrients (Shukla et al., 2012).

Future Directions

Future research on this compound could involve detailed studies of its synthesis, chemical reactions, mechanism of action in biological systems, and physical and chemical properties. Such studies could provide valuable information on the potential uses of this compound in various fields, including medicine and materials science .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c1-13-18(27-20(24-13)14-6-8-15(21)9-7-14)10-11-23-19(25)12-26-17-5-3-2-4-16(17)22/h2-9H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGPWEKVBRJRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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